molecular formula C15H15N5 B2645897 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline CAS No. 1155622-41-5

4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline

Cat. No.: B2645897
CAS No.: 1155622-41-5
M. Wt: 265.32
InChI Key: HMALRDVVVWAKDT-UHFFFAOYSA-N
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Description

4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline is a compound that belongs to the class of tetrazoles, which are known for their diverse biological and chemical properties. This compound features a tetrazole ring attached to a phenyl group and an aniline moiety, making it a versatile scaffold in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a involving the reaction of an azide with an alkyne under copper-catalyzed conditions. This method is efficient and yields high purity products.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole intermediate.

    Formation of the Aniline Moiety: The final step involves the reduction of a nitro group to an aniline group, typically using hydrogenation or other reducing agents like tin chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin chloride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a tetrazole ring with a phenyl and aniline group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-(5-phenyltetrazol-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c16-14-8-6-12(7-9-14)10-11-20-18-15(17-19-20)13-4-2-1-3-5-13/h1-9H,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMALRDVVVWAKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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